1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde

Catalog No.
S13964365
CAS No.
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde

Product Name

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde

IUPAC Name

1-(1-phenylpropan-2-yl)pyrrole-2-carbaldehyde

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-9-5-8-14(15)11-16/h2-9,11-12H,10H2,1H3

InChI Key

AXHQCNKGZHFPFY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2C=CC=C2C=O

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde, with the chemical formula C14_{14}H15_{15}NO and a molar mass of approximately 213.275 g/mol, is a compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and an aldehyde functional group. This structure suggests potential reactivity and biological activity due to the presence of both the aromatic system and the carbonyl group. The compound is categorized under pyrrole derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry .

, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions, particularly with amines, to form imines or enamines.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods:

  • Condensation Reaction: One common method involves the condensation of pyrrole with an appropriate aldehyde or ketone under acidic conditions.
  • Functionalization of Pyrrole: Starting from commercially available pyrrole, functionalization can be achieved through electrophilic aromatic substitution or other modification techniques.
  • Use of Protecting Groups: In some synthetic routes, protecting groups may be employed to selectively introduce the phenylpropan-2-yl moiety before final deprotection.

These methods allow for the tailored synthesis of this compound depending on the desired purity and yield.

The applications of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde span across various fields:

  • Pharmaceuticals: As a potential precursor for drug development due to its biological activity.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research Chemicals: Employed in academic and industrial research settings for studying pyrrole chemistry and its derivatives.

Interaction studies involving 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde focus on its reactivity with biological targets. This includes:

  • Binding Studies: Investigating how this compound interacts with enzymes or receptors to understand its mechanism of action.
  • Toxicological Assessments: Evaluating potential cytotoxic effects on various cell lines to determine safety profiles.

Such studies are crucial for assessing the viability of this compound in therapeutic applications.

Several compounds share structural similarities with 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-Hydroxymethyl-1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carbaldehydeContains a hydroxymethyl groupAdditional hydroxymethyl group affects reactivity
3-MethylpyrroleMethyl substitution on pyrrole ringSimpler structure; lacks aldehyde functionality
4-MethylpyridinePyridine ring instead of pyrroleDifferent aromatic system; distinct properties

The presence of both an aldehyde and a phenylpropan substituent distinguishes 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carbaldehyde from these similar compounds, potentially enhancing its reactivity and biological activity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

213.115364102 g/mol

Monoisotopic Mass

213.115364102 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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